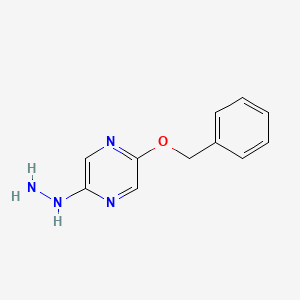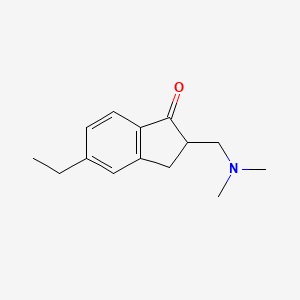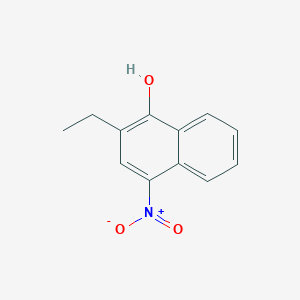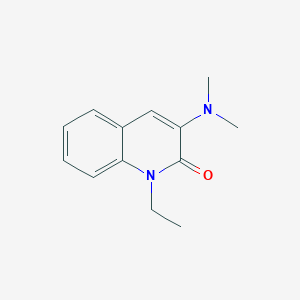![molecular formula C13H17NO2 B11888166 (3H-Spiro[isobenzofuran-1,4'-piperidin]-3-yl)methanol](/img/structure/B11888166.png)
(3H-Spiro[isobenzofuran-1,4'-piperidin]-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3H-Spiro[isobenzofuran-1,4’-piperidin]-3-yl)methanol is a chemical compound characterized by a spirocyclic structure, which includes an isobenzofuran moiety fused to a piperidine ring. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3H-Spiro[isobenzofuran-1,4’-piperidin]-3-yl)methanol typically involves the reaction of isobenzofuran derivatives with piperidine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the isobenzofuran, followed by nucleophilic attack on the piperidine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3H-Spiro[isobenzofuran-1,4’-piperidin]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(3H-Spiro[isobenzofuran-1,4’-piperidin]-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3H-Spiro[isobenzofuran-1,4’-piperidin]-3-yl)methanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to receptors or enzymes, modulating their activity. This interaction can influence various biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3H-Spiro[isobenzofuran-1,4’-piperidin]-3-one: A closely related compound with a similar spirocyclic structure.
3H-Spiro[isobenzofuran-1,4’-piperidine] hydrochloride: Another related compound with slight structural differences.
Uniqueness
(3H-Spiro[isobenzofuran-1,4’-piperidin]-3-yl)methanol is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
spiro[1H-2-benzofuran-3,4'-piperidine]-1-ylmethanol |
InChI |
InChI=1S/C13H17NO2/c15-9-12-10-3-1-2-4-11(10)13(16-12)5-7-14-8-6-13/h1-4,12,14-15H,5-9H2 |
InChI-Schlüssel |
NPXNRVJZKSOYFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12C3=CC=CC=C3C(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11888087.png)






![7-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11888137.png)


![Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate](/img/structure/B11888153.png)



